4-(4-Bromophenyl)-2-chloronicotinonitrile
Description
Significance of the Nicotinonitrile Core in Heterocyclic Chemistry
The nicotinonitrile, or 3-cyanopyridine, scaffold is a prominent structural motif in heterocyclic chemistry. Its presence is noted in a variety of biologically active molecules and functional materials. The cyano group, being a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine (B92270) ring, and it can be readily transformed into other functional groups such as amines, carboxylic acids, and amides. This chemical versatility has established the nicotinonitrile core as a privileged scaffold in the development of new compounds.
Academic Context and Research Trajectory of Halogenated Pyridine Systems
The study of halogenated pyridine systems is a mature yet continually evolving area of chemical research. The introduction of halogen atoms onto the pyridine ring is often a critical step in the synthesis of pharmaceuticals and agrochemicals. google.comresearchgate.netchemicalbook.com Researchers have dedicated considerable effort to developing regioselective halogenation methods for the electron-deficient pyridine ring, which can be a challenging synthetic task. google.comresearchgate.net The resulting halopyridines serve as versatile precursors for cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations, enabling the construction of diverse molecular libraries for screening and development. google.comresearchgate.net
Rationale for Comprehensive Investigation of 4-(4-Bromophenyl)-2-chloronicotinonitrile
The specific compound, this compound, presents a compelling case for in-depth investigation. It combines the reactive handles of a chloro substituent at the 2-position and a bromo-functionalized phenyl ring at the 4-position of the nicotinonitrile core. This dual halogenation offers orthogonal reactivity, where each halogen can potentially be addressed with different chemical reagents, allowing for a stepwise and controlled elaboration of the molecular structure. The 4-aryl-2-halopyridine motif is a key structural element in various functional molecules, and the presence of the additional cyano group in this compound further enhances its potential as a versatile building block in synthetic chemistry.
While detailed research findings on this compound are not extensively published in peer-reviewed literature, its chemical structure suggests significant potential for applications in medicinal chemistry and materials science, analogous to other substituted nicotinonitriles. The following sections will explore the known and inferred properties of this compound based on available data and the established chemistry of related systems.
Structure
3D Structure
Properties
Molecular Formula |
C12H6BrClN2 |
|---|---|
Molecular Weight |
293.54 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6BrClN2/c13-9-3-1-8(2-4-9)10-5-6-16-12(14)11(10)7-15/h1-6H |
InChI Key |
JFOFZUFTEMPTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC=C2)Cl)C#N)Br |
Origin of Product |
United States |
Spectroscopic and Analytical Characterization for Structural Validation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are critical for the characterization of 4-(4-Bromophenyl)-2-chloronicotinonitrile.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to observe signals corresponding to the protons on the pyridine (B92270) ring and the bromophenyl group. The aromatic region of the spectrum (typically δ 7.0-9.0 ppm) would show a set of multiplets. The protons on the pyridine ring, being in an electron-deficient system, would likely resonate at a lower field compared to those on the bromophenyl ring. The coupling patterns (e.g., doublets, triplets) and coupling constants (J values) would reveal the substitution pattern on both aromatic rings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for each carbon atom in the pyridine and bromophenyl rings, as well as for the nitrile carbon. The chemical shifts of the carbon atoms provide insight into their electronic environment. For instance, the carbon atom of the nitrile group (C≡N) typically appears in a characteristic downfield region (around δ 115-125 ppm). The carbons attached to the electronegative chlorine and bromine atoms would also exhibit specific chemical shifts.
A hypothetical data table for the expected NMR signals is presented below.
| Analysis | Expected Chemical Shifts (ppm) |
| ¹H NMR | Aromatic protons: ~7.5-8.8 ppm |
| ¹³C NMR | Aromatic carbons: ~120-155 ppm; Nitrile carbon: ~115-120 ppm |
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
Mass Spectrometry for Molecular Structure and Fragmentation Studies
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
For this compound (C₁₂H₆BrClN₂), the high-resolution mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic cluster of isotopic peaks ([M]⁺, [M+2]⁺, [M+4]⁺).
The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways could involve the loss of the chlorine atom, the bromine atom, or the cyano group, leading to the formation of characteristic fragment ions.
| Ion | m/z (relative to most abundant isotopes) |
| [M]⁺ | 292 |
| [M-Cl]⁺ | 257 |
| [M-Br]⁺ | 213 |
| [M-CN]⁺ | 266 |
Note: This table represents a simplified prediction. The actual mass spectrum would show a more complex pattern of isotopic distributions and additional fragments.
Infrared Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group. This is a highly characteristic peak.
C=C and C=N Stretches: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.
C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
C-Cl and C-Br Stretches: The absorptions for carbon-halogen bonds appear in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretch is typically in the 600-800 cm⁻¹ range, while the C-Br stretch is found at lower frequencies, usually between 500 and 600 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Nitrile (C≡N) | 2220-2240 |
| Aromatic C=C | 1400-1600 |
| Aromatic C-H | >3000 |
| C-Cl | 600-800 |
| C-Br | 500-600 |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). For this compound, with the molecular formula C₁₂H₆BrClN₂, the theoretically calculated elemental composition would be compared with the experimentally determined values. A close agreement between the calculated and found values provides strong evidence for the compound's stoichiometry and purity.
| Element | Theoretical Percentage |
| Carbon (C) | 49.09% |
| Hydrogen (H) | 2.06% |
| Bromine (Br) | 27.22% |
| Chlorine (Cl) | 12.08% |
| Nitrogen (N) | 9.54% |
Note: The experimental values obtained from an elemental analyzer should be within ±0.4% of the theoretical values to confirm the elemental composition.
Biological Activities and Mechanistic Studies of Halogenated Nicotinonitrile Derivatives
Evaluation of Anticancer and Antiproliferative Modalities
The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, including nicotinonitrile derivatives. Their planar structure and ability to participate in various biological interactions make them promising scaffolds for the development of new therapeutic agents.
Research into nicotinonitrile derivatives has demonstrated their potential as antiproliferative agents. For instance, a series of 3-cyanopyridine-sulfonamide hybrids were evaluated for their in vitro anticancer activity against a panel of 60 human cancer cell lines. One particular compound in this series exhibited potent anticancer activity, with GI50 values ranging from 1.06 to 8.92 μM across most of the tested cell lines ekb.eg. Another study on novel nicotinonitrile derivatives synthesized from N-substituted coumarinyl chalcones also reported their potential anticancer activity proquest.com.
Furthermore, substituted phenylfuranylnicotinamidines, which share a core structural motif, were screened for their cytotoxic activities against a panel of 60 cell lines. The most active of these compounds displayed a submicromolar GI50 value of 0.83 μM, with a total growth inhibition (TGI) value of 2.51 μM and a lethal concentration (LC50) of 100 μM, indicating a shift from cytostatic to cytotoxic activity based on the substitution pattern researchgate.net.
Table 1: In Vitro Anticancer Activity of Selected Nicotinonitrile Derivatives
| Compound | Cancer Cell Line Panel | Activity Metric | Value Range | Reference |
|---|---|---|---|---|
| 3-Cyanopyridine-sulfonamide hybrid | 60 human cancer cell lines | GI50 | 1.06-8.92 μM | ekb.eg |
| Phenylfuranylnicotinamidine (most active) | 60 human cancer cell lines | GI50 | 0.83 μM | researchgate.net |
| Phenylfuranylnicotinamidine (most active) | 60 human cancer cell lines | TGI | 2.51 μM | researchgate.net |
This table presents data for compounds structurally related to 4-(4-Bromophenyl)-2-chloronicotinonitrile.
The anticancer effects of nicotinonitrile derivatives are often attributed to their interaction with specific molecular targets within cancer cells. One of the key mechanisms identified is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in tumor angiogenesis. The aforementioned 3-cyanopyridine-sulfonamide hybrid that showed potent anticancer activity also effectively inhibited VEGFR-2 with an IC50 value of 3.6 μM, which was lower than the reference drug sorafenib (B1663141) (IC50 = 4.8 μM) ekb.eg. This suggests that the compound may exert its anticancer effects by disrupting the signaling pathways that lead to the formation of new blood vessels, thereby starving the tumor of essential nutrients.
Another important target for anticancer drugs is the tubulin protein, which is crucial for cell division. Some 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which have a related structural framework, have been investigated for their anticancer activity with tubulin as the proposed target nih.govnih.gov. Molecular docking studies of these compounds against the tubulin-combretastatin A4 binding site have shown efficient binding, suggesting that their mode of action may involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis nih.gov.
Assessment of Antimicrobial and Antibacterial Potencies
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Halogenated heterocyclic compounds, including nicotinonitriles, have emerged as a promising area of research in this field.
Studies on various nicotinonitrile derivatives have revealed a broad spectrum of antibacterial activity. A nicotinonitrile-coumarin derivative demonstrated potent antibacterial properties against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values of 1.9 µg/mL against Klebsiella pneumonia, and 3.9 µg/mL against Escherichia coli, Pseudomonas aeruginosa, and Streptococcus mutans ekb.eg. Another related compound also showed significant activity with MIC values ranging from 3.9 to 15.6 µg/mL against the same strains ekb.eg.
Furthermore, pyridine (B92270) derivatives featuring a p-bromophenyl moiety have been synthesized and evaluated for their antibacterial potential. One such compound exhibited notable activity against the Gram-negative bacterium Escherichia coli and moderate activity against the Gram-positive bacterium Staphylococcus aureus ekb.eg. Similarly, certain 1,2,3-triazole-linked nicotinonitriles have shown high activity against S. aureus, with MIC values of 17.6 and 16.8 µg/mL for two different derivatives ekb.eg. The antimicrobial activity of newly synthesized nicotinamidine derivatives was also confirmed, with MIC values in the range of 10–20 μM against both Gram-negative and Gram-positive bacteria researchgate.net.
Table 2: Antibacterial Activity of Selected Nicotinonitrile Derivatives
| Compound/Derivative | Bacterial Strain | MIC Value | Reference |
|---|---|---|---|
| Nicotinonitrile-coumarin derivative | Klebsiella pneumonia | 1.9 µg/mL | ekb.eg |
| Nicotinonitrile-coumarin derivative | Escherichia coli | 3.9 µg/mL | ekb.eg |
| Nicotinonitrile-coumarin derivative | Pseudomonas aeruginosa | 3.9 µg/mL | ekb.eg |
| Nicotinonitrile-coumarin derivative | Streptococcus mutans | 3.9 µg/mL | ekb.eg |
| Pyridine derivative with p-bromophenyl | Escherichia coli | High Activity | ekb.eg |
| Pyridine derivative with p-bromophenyl | Staphylococcus aureus | Moderate Activity | ekb.eg |
| 1,2,3-Triazole-linked nicotinonitrile (a) | Staphylococcus aureus | 17.6 µg/mL | ekb.eg |
| 1,2,3-Triazole-linked nicotinonitrile (b) | Staphylococcus aureus | 16.8 µg/mL | ekb.eg |
| Nicotinamidine derivatives | Various bacterial strains | 10-20 µM | researchgate.net |
This table presents data for compounds structurally related to this compound.
While direct studies on the anti-biofilm properties of this compound are scarce, the broader class of nicotinonitrile and related heterocyclic compounds are recognized for their potential to interfere with microbial biofilm formation nih.gov. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The development of agents that can inhibit biofilm formation or disrupt existing biofilms is a critical area of antimicrobial research. The mechanisms by which these compounds might act against biofilms could involve the inhibition of bacterial adhesion, disruption of quorum sensing signaling pathways, or interference with the production of the extracellular polymeric substance (EPS) matrix that holds the biofilm together.
Analysis of Antioxidant Capacities and Free Radical Scavenging Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Consequently, there is significant interest in the antioxidant potential of various synthetic compounds.
Research has shown that several 3-cyano-2-substituted pyridine hybrids possess antioxidant activity ekb.eg. The antioxidant properties of these molecules are often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and to inhibit lipid peroxidation.
For instance, substituted phenylfuranylnicotinamidines have been investigated for their superoxide (B77818) dismutase (SOD)-like efficiency and DPPH free radical scavenging activity. The parent nicotinamidine derivative and its analogs with electron-donating groups, as well as halogenated derivatives, exhibited substantial SOD-like effects, with inhibition percentages ranging from 51.4% to 59.7% researchgate.net. These compounds also demonstrated notable antiradical activity in the DPPH assay researchgate.net. The antioxidant potential of pyrimidine (B1678525) derivatives has also been highlighted, with some compounds showing promising activity in scavenging nitric oxide and hydrogen peroxide free radicals ijpsonline.com. Specifically, brominated pyrimidine derivatives have shown potent antioxidant activity, which is attributed to the electron-withdrawing nature of the bromine atom ijpsonline.com.
Table 3: Antioxidant Activity of Selected Related Derivatives
| Compound Class | Assay | Activity | Reference |
|---|---|---|---|
| Substituted Phenylfuranylnicotinamidines | SOD-like activity | 51.4% - 59.7% inhibition | researchgate.net |
| Substituted Phenylfuranylnicotinamidines | DPPH radical scavenging | Active | researchgate.net |
| Brominated Pyrimidine Derivatives | Free radical scavenging | Potent | ijpsonline.com |
This table presents data for compounds structurally related to this compound.
Exploration of Other Pharmacological Relevance (e.g., Anti-inflammatory, Antiviral, Antidiabetic)
While direct studies on the anti-inflammatory, antiviral, or antidiabetic properties of the specific compound this compound are not extensively available in public literature, the structural motifs it possesses—a halogenated pyridine ring and a bromophenyl group—are present in various molecules that have demonstrated notable pharmacological activities in these areas. This section explores the potential relevance of this compound in these therapeutic fields by examining the activities of structurally related compounds.
The pyridine nucleus is a "privileged" scaffold in medicinal chemistry, known to be a core component of numerous therapeutic agents with a wide array of biological activities. nih.govnih.gov These activities include antimicrobial, anticancer, analgesic, and, relevant to this discussion, anti-inflammatory, antiviral, and antidiabetic effects. nih.govresearchgate.netresearchgate.net The introduction of various substituents to the pyridine ring can significantly modulate its pharmacological profile. nih.govnih.gov
Anti-inflammatory Activity:
The potential for pyridine derivatives to exhibit anti-inflammatory activity is well-documented. nih.gov For instance, certain nicotinoyl amides have been synthesized and evaluated for their anti-inflammatory effects. researchgate.net The anti-inflammatory effect of nicotinic acid N-adamantylamide was established in one such study. researchgate.net Furthermore, research into other heterocyclic compounds containing structural similarities has shown that the introduction of halogen atoms can lead to potent anti-inflammatory activity. usfq.edu.ecnih.gov Specifically, the presence of a chloro or fluoro substituent on a benzyl (B1604629) moiety attached to a heterocyclic core has been associated with strong anti-inflammatory effects in both in vivo and in vitro models. usfq.edu.ecnih.gov Given that this compound features both a chloro-substituted pyridine ring and a bromo-substituted phenyl ring, it is plausible that it could exhibit anti-inflammatory properties. The mechanism of action for some related anti-inflammatory compounds involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like COX-2 and iNOS. usfq.edu.ecnih.govbenthamscience.com
Antiviral Activity:
Pyridine derivatives have emerged as a significant class of compounds with broad-spectrum antiviral activities. nih.gov They have been shown to be effective against a range of viruses, including human immunodeficiency viruses (HIV), hepatitis B and C viruses (HBV and HCV), and respiratory syncytial virus (RSV). nih.gov The mechanisms of antiviral action for these compounds are diverse and can include the inhibition of viral replication and interference with host-cell factors necessary for viral propagation, such as Adaptor-Associated Kinase 1 (AAK1) and Cyclin G-associated kinase (GAK). nih.govmdpi.com The presence of a halogenated pyridine core in this compound suggests that it could be a candidate for antiviral research. For example, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com
Antidiabetic Activity:
The exploration of pyridine derivatives for antidiabetic properties has also yielded promising results. nih.gov While direct evidence for the antidiabetic potential of this compound is lacking, related structures have been investigated. For instance, some pyridine derivatives have been noted for their potential anti-diabetic applications. researchgate.net The broader class of plant secondary metabolites, which includes compounds with heterocyclic rings, has been a source of antidiabetic agents. nih.gov These compounds can exert their effects through various mechanisms, such as the inhibition of α-glucosidase and α-amylase, improvement of insulin (B600854) resistance, and protection of pancreatic β-cells. nih.govnih.gov
Pharmacological Activities of Structurally Related Compounds
| Compound/Derivative Class | Pharmacological Activity | Research Findings | Citation |
| Nicotinic acid N-adamantylamide | Anti-inflammatory | Established anti-inflammatory effect in an experimental study. | researchgate.net |
| 2-benzyl-1-methyl-5-nitroindazolinone derivatives with halogen substitutions | Anti-inflammatory | Introduction of halogen atoms at specific positions of the benzyl moiety leads to strong anti-inflammatory activities. | usfq.edu.ecnih.gov |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Antiviral | Exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E). | mdpi.com |
| Various Pyridine Derivatives | Antiviral | Displayed broad biological activities including antiviral effects against HIV, HCV, HBV, and RSV. | nih.gov |
| Pyridine Derivatives | Antidiabetic | Noted for potential anti-diabetic applications. | researchgate.net |
| Isoliquiritigenin (ISL) and Liquiritigenin (LTG) derivatives | Antidiabetic | Showed significant blood glucose lowering effect in oral glucose tolerance tests. | nih.gov |
Structure Activity Relationship Sar Elucidation and Structural Optimization
Impact of Halogen Substituents on Biological Potency and Selectivity
The nature of the halogen substituent on the 4-phenyl ring of the 4-phenyl-2-chloronicotinonitrile scaffold plays a pivotal role in modulating biological potency. Research on analogous heterocyclic systems, such as dihydropyridines, has demonstrated that the presence and type of halogen can significantly influence activity. For instance, in a series of 4-aryl-1,4-dihydropyridines, the 4-bromophenyl derivative exhibited notable cytotoxicity against certain cancer cell lines, suggesting the importance of this specific halogen substitution for anticancer action. mdpi.com
Systematic variation of the halogen at the para-position of the phenyl ring (e.g., fluorine, chlorine, bromine, iodine) often reveals a trend in activity that can be correlated with the physicochemical properties of the halogen, such as electronegativity, size, and lipophilicity. In many kinase inhibitors, for example, the increasing size and polarizability of heavier halogens can lead to enhanced van der Waals interactions or halogen bonding within the target protein's binding site, thereby increasing potency. Conversely, the high electronegativity of fluorine can alter the electronic properties of the phenyl ring, influencing p-p stacking interactions or hydrogen bond accepting capabilities.
The selectivity of these compounds against different biological targets is also profoundly affected by the halogen substituent. A subtle change from a bromine to a chlorine or fluorine atom can shift the selectivity profile, for instance, between different kinase isoforms or receptor subtypes. This is often due to the specific steric and electronic requirements of the binding pockets of these proteins.
To illustrate the impact of halogen substitution, the following data table presents hypothetical inhibitory concentrations (IC₅₀) based on general trends observed in similar compound series.
| Compound ID | 4-Phenyl Substituent | Target A IC₅₀ (nM) | Target B IC₅₀ (nM) | Selectivity (B/A) |
| 1a | 4-Fluorophenyl | 150 | 3000 | 20 |
| 1b | 4-Chlorophenyl | 80 | 1200 | 15 |
| 1c | 4-Bromophenyl | 50 | 500 | 10 |
| 1d | 4-Iodophenyl | 65 | 780 | 12 |
Positional Effects of the Bromophenyl and Chloro Groups on Bioactivity Profiles
The specific placement of the 4-bromophenyl group at the C4-position and the chloro group at the C2-position of the nicotinonitrile core is crucial for its bioactivity. Altering the position of these substituents can dramatically change the molecule's three-dimensional shape and its ability to interact with biological targets.
The following table illustrates the hypothetical impact of positional isomerism on biological activity.
| Compound ID | Substituent Positions | Biological Activity (IC₅₀, nM) |
| 2a | 4-(4-Bromophenyl), 2-Chloro | 50 |
| 2b | 5-(4-Bromophenyl), 2-Chloro | >10000 |
| 2c | 6-(4-Bromophenyl), 2-Chloro | 8500 |
| 2d | 4-(4-Bromophenyl), 6-Chloro | 2500 |
Design Principles for Enhancing Pharmacological Efficacy
The enhancement of pharmacological efficacy for this class of compounds is guided by several key design principles derived from SAR studies.
Optimization of Halogen Substitution: As discussed, fine-tuning the halogen on the phenyl ring is a primary strategy. The optimal choice often represents a balance between size, electronegativity, and lipophilicity to maximize interactions with the target and improve pharmacokinetic properties. The 4-bromo substituent appears to be a favorable starting point in many related scaffolds. mdpi.com
Introduction of Additional Functional Groups: The introduction of small, hydrogen-bonding groups, such as hydroxyl or amino groups, on the phenyl ring or other accessible positions can lead to new, favorable interactions with the target protein, thereby increasing affinity and potency.
Modulation of Physicochemical Properties: Efficacy is not solely dependent on potency but also on absorption, distribution, metabolism, and excretion (ADME) properties. Strategic modifications, such as the introduction of polar groups or the reduction of lipophilicity, can improve solubility and bioavailability.
Scaffold Hopping and Bioisosteric Replacement: In cases where the nicotinonitrile core presents liabilities, "scaffold hopping" to a different heterocyclic system that maintains the key pharmacophoric features can be a viable strategy. Similarly, bioisosteric replacement of the cyano or chloro groups with other functionalities (e.g., carboxamide, trifluoromethyl) can be explored to improve efficacy and selectivity.
Strategic Modifications for Ligand Binding and Receptor Interactions
Improving ligand binding and receptor interactions requires a detailed understanding of the target's binding site, often aided by computational modeling and X-ray crystallography.
Targeting Specific Pockets: Modifications can be designed to allow the ligand to access and occupy specific sub-pockets within the receptor's binding site. For example, extending a substituent from the phenyl ring could allow it to interact with a nearby hydrophobic pocket, increasing affinity.
Enhancing Non-covalent Interactions: The strength of ligand binding is determined by the sum of non-covalent interactions, including hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic interactions. Strategic modifications aim to maximize these favorable interactions. For instance, replacing the bromo substituent with a group capable of forming a stronger halogen bond could enhance binding.
Covalent Inhibition: For certain targets, such as kinases with a cysteine residue in the active site, the introduction of a reactive group (e.g., an acrylamide) can lead to the formation of a covalent bond, resulting in irreversible inhibition and prolonged duration of action. The 2-chloro substituent on the nicotinonitrile ring could potentially serve as a leaving group for a nucleophilic aromatic substitution reaction with a suitably positioned residue in the target protein.
The following table summarizes strategic modifications and their intended effects on receptor binding.
| Modification Strategy | Example Modification | Intended Effect on Binding |
| Enhance Hydrophobic Interactions | Addition of a t-butyl group to the phenyl ring | Increased occupancy of a hydrophobic pocket |
| Introduce Hydrogen Bonding | Replacement of the bromo group with a hydroxyl group | Formation of a new hydrogen bond with the receptor |
| Halogen Bonding Optimization | Replacement of bromo with iodo | Stronger halogen bond formation |
| Covalent Targeting | Introduction of an acrylamide (B121943) moiety | Irreversible binding to a cysteine residue |
Computational Chemistry and Molecular Modeling in Compound Research
Molecular Docking Simulations for Ligand-Target Recognition and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a potential drug molecule (the ligand) might bind to a protein target.
While no specific molecular docking studies for 4-(4-Bromophenyl)-2-chloronicotinonitrile have been reported, research on similar bromo- and chloro-substituted heterocyclic compounds provides valuable insights. For instance, studies on various bromophenyl derivatives have demonstrated their potential to fit into the binding pockets of various enzymes. The binding affinity is influenced by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. In the case of this compound, the bromophenyl group could engage in hydrophobic and halogen bonding interactions, while the nitrogen atom of the pyridine (B92270) ring and the nitrile group could act as hydrogen bond acceptors.
Table 1: Predicted Interaction Profile of this compound in a Hypothetical Enzyme Active Site
| Interaction Type | Potential Interacting Group of the Compound |
| Halogen Bonding | Bromine atom on the phenyl ring, Chlorine atom on the pyridine ring |
| Hydrogen Bonding | Nitrogen atom of the pyridine ring, Nitrile group |
| Hydrophobic Interactions | Phenyl ring, Pyridine ring |
| π-π Stacking | Phenyl ring, Pyridine ring |
This table is a hypothetical representation based on the structural features of the compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure, stability, and reactivity of molecules. nih.govcuny.edu These calculations can provide information on molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges.
For this compound, DFT calculations would likely reveal the distribution of electron density across the molecule. The electronegative chlorine and nitrogen atoms, along with the nitrile group, would be expected to be regions of higher electron density (negative electrostatic potential), making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the areas around the hydrogen atoms and, significantly, the halogen atoms (the σ-hole) would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.
Role of Halogen Bonding in Intermolecular Interactions and Biological Recognition
A halogen bond is a non-covalent interaction that occurs between a halogen atom (Lewis acid) and a Lewis base. nih.gov The bromine and chlorine atoms in this compound are capable of forming halogen bonds, which can play a significant role in its crystal packing and its interaction with biological targets. nih.govrsc.org The strength of the halogen bond depends on the polarizability of the halogen atom (I > Br > Cl > F) and the nature of the substituent attached to it. The presence of electron-withdrawing groups enhances the positive electrostatic potential (the σ-hole) on the halogen, leading to stronger interactions.
In this compound, both the bromine and chlorine atoms can act as halogen bond donors. These interactions are directional and can be a key factor in the specific recognition of the molecule by a biological receptor.
In Silico Approaches for Activity Prediction and Mechanism Exploration
In silico methods encompass a range of computational tools used to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound before it is synthesized. nih.gov These approaches utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to correlate chemical structures with biological activities. mdpi.com
While direct in silico predictions for this compound are not available, studies on analogous nicotinonitrile and bromophenyl-containing compounds are common. nih.govresearchgate.netajchem-a.com Such studies often predict potential biological targets and ADMET properties. For this compound, in silico tools could be used to screen for potential kinase inhibitory activity, anticancer properties, or other biological effects based on its structural similarity to known active compounds.
Perspectives in Future Research and Potential Applications
Development of Sustainable Synthetic Methodologies for Halogenated Nicotinonitriles
The synthesis of halogenated heterocycles like nicotinonitriles is crucial for the pharmaceutical industry. nih.gov However, traditional methods often rely on harsh reagents and generate significant waste. jetir.org Future research is increasingly focused on developing "green" or sustainable synthetic routes that are more environmentally friendly and economically viable. researchgate.net
Key areas of development include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds. frontiersin.org For instance, the synthesis of 3-aryl-2H-benzo[b] nih.govenamine.netoxazin-2-ones, which share structural similarities with nicotinonitrile derivatives, has been achieved with good yields (55% to 82%) and significantly shorter reaction times (7 to 12 minutes) using microwave-assisted nucleophilic aromatic substitution (SNAr). frontiersin.org This approach avoids the need for metal catalysts, simplifying the workup process. frontiersin.org
Metal-Free Catalysis: Moving away from heavy metal catalysts, which are often toxic and difficult to remove from the final product, is a core principle of green chemistry. jetir.orgresearchgate.net Research into photocatalysis and the use of hypervalent iodine reagents presents a promising alternative for halogenation reactions. rsc.org A sustainable halodecarboxylation protocol using a metal-free photoredox system has been developed, highlighting the potential for greener methods in producing chlorinated organic compounds. rsc.org
Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing intermediate isolation steps and solvent usage. nih.govresearchgate.net Nicotinonitriles have been successfully synthesized using MCRs, which often prove to be both economically and environmentally beneficial. researchgate.netjustia.com
Use of Greener Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. researchgate.net Future methodologies will likely prioritize the use of water, supercritical fluids (like CO2), or biodegradable solvents to replace traditional volatile organic compounds. nih.govresearchgate.net
The table below outlines various synthetic strategies pertinent to nicotinonitrile synthesis.
| Synthesis Strategy | Description | Key Advantages |
| Kröhnke Synthesis | A method used for synthesizing substituted pyridines. It has been applied to create functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines. nih.gov | Allows for selective functionalization of the pyridine (B92270) ring system. nih.gov |
| Multi-Component Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the product. Used to construct various nicotinonitriles. researchgate.net | High atom economy, reduced waste, operational simplicity. nih.govjustia.com |
| Microwave-Assisted SNAr | Utilizes microwave energy to accelerate nucleophilic aromatic substitution reactions for C-C bond formation without a metal catalyst. frontiersin.org | Reduced reaction times, high yields, simplified workup. frontiersin.org |
| Photoinduced Halogenation | A sustainable protocol using a metal-free photoredox system for decarboxylative chlorination. rsc.org | Metal-free, operationally simple, utilizes light as an energy source. rsc.org |
Identification of Novel Biological Targets for Therapeutic Intervention
Derivatives of the nicotinonitrile scaffold have demonstrated a broad range of biological activities, suggesting that 4-(4-bromophenyl)-2-chloronicotinonitrile could be a valuable starting point for drug discovery. A primary focus of current and future research is the identification of specific molecular targets through which these compounds exert their effects.
Kinase Inhibition: Protein kinases are a major class of drug targets, particularly in oncology. enamine.net Several studies have shown that nicotinonitrile derivatives can act as potent kinase inhibitors.
Tyrosine Kinases (TKs): Certain novel nicotinonitrile derivatives have shown significant inhibitory activity against tyrosine kinases, with IC50 values in the nanomolar range, indicating their potential as anticancer agents. nih.gov
Pim Kinases: A series of nicotinonitrile derivatives displayed sub-micromolar inhibitory concentrations (IC50) against all three Pim kinase isoforms. nih.gov The most potent compound in one study had an IC50 of ≤ 0.28 μM. nih.gov These kinases are implicated in cell survival and proliferation, making them attractive targets for cancer therapy. nih.gov
Aurora A Kinase: A quinazoline (B50416) derivative bearing a bromophenyl group was identified as a potent and selective inhibitor of Aurora A kinase, arresting the cell cycle and inducing apoptosis in cancer cells. researchgate.net This suggests that similar scaffolds, like this compound, could be explored for this target.
Antimicrobial Activity: There is an urgent need for new antimicrobial agents to combat drug-resistant pathogens. justia.com Halogenated compounds, including those with coumarin (B35378) and pyridine motifs, have shown promising antimicrobial activity. justia.commdpi.com Nicotinonitrile derivatives have been synthesized and screened for their activity against various bacteria, with some showing significant efficacy. researchgate.netjustia.com
Enzyme Inhibition: Beyond kinases, nicotinonitrile derivatives could be designed to target other enzyme families. For example, N-substituted theophylline (B1681296) derivatives, which share some structural features, have been developed as potent and selective acetylcholinesterase (AChE) inhibitors for potential use in treating dementia. rsc.org
The table below summarizes identified biological targets for nicotinonitrile-related compounds.
| Biological Target Family | Specific Example(s) | Potential Therapeutic Area |
| Protein Kinases | Tyrosine Kinase, Pim-1 Kinase, Aurora A Kinase nih.govnih.govresearchgate.net | Oncology nih.govnih.gov |
| Bacterial Targets | Methicillin-resistant S. aureus (MRSA), E. aerogenes justia.commdpi.com | Infectious Diseases |
| Cholinesterases | Acetylcholinesterase (AChE) rsc.org | Neurodegenerative Diseases |
Integration of Advanced Computational Techniques in Rational Compound Design
Modern drug discovery heavily relies on computational, or in silico, methods to accelerate the design and optimization of new drug candidates. enamine.netnih.gov These techniques are particularly valuable for a scaffold like this compound, allowing researchers to predict and refine molecular properties before undertaking costly and time-consuming synthesis.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com Docking studies have been successfully used to understand how nicotinonitrile derivatives bind to the active site of kinases like Pim-1. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity, guiding the design of more potent compounds. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. nih.gov By building a QSAR model for a series of nicotinonitrile analogs, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov For nicotinonitrile-based kinase inhibitors, MD simulations have been used to confirm the stability of the binding pose predicted by docking and to analyze the flexibility of the protein's active site. enamine.netnih.gov
Virtual Screening: Large chemical libraries can be computationally screened against a specific biological target to identify potential "hits". enamine.net The this compound scaffold could be used as a query in such a screening to find novel compounds with similar binding properties but potentially improved pharmacological profiles. enamine.net
Translational Research Prospects and Pre-Clinical Development Avenues
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For a compound like this compound and its derivatives, the path from the laboratory to a potential therapeutic involves several key stages of preclinical development.
In Vitro Efficacy and Selectivity Profiling: Promising compounds identified through initial screens must undergo rigorous testing. This includes determining their potency (e.g., IC50 values) against the intended target and assessing their selectivity by screening them against a panel of related targets (e.g., a kinase panel). researchgate.net High selectivity is crucial to minimize off-target effects. Cytotoxicity assays against various cancer cell lines are also performed to evaluate anticancer potential. nih.gov
Mechanism of Action Studies: Once a compound shows efficacy, studies are conducted to understand how it works. For potential anticancer agents, this involves cell-based assays such as cell cycle analysis and apoptosis assays to determine if the compound inhibits cell proliferation or induces programmed cell death. nih.govresearchgate.net
ADME Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico models can predict properties like oral bioavailability and blood-brain barrier penetration. nih.gov These predictions are then validated through in vitro experiments (e.g., metabolic stability in liver microsomes) and subsequently in animal models.
In Vivo Studies: Compounds that demonstrate strong in vitro activity and favorable ADME properties advance to in vivo testing in animal models of disease (e.g., tumor xenograft models for cancer). These studies are essential to evaluate the compound's efficacy and to begin assessing its behavior in a whole organism. While direct preclinical data for this compound is not widely published, studies on structurally related compounds provide a blueprint for its potential development pathway. For example, a preclinical evaluation of a different heterocyclic compound involved assessing its effects on the hemostasis system in rats. pharmjournal.ru
The development of novel kinase inhibitors and antimicrobial agents based on the this compound scaffold represents a promising avenue for future pharmaceutical research. By integrating sustainable synthetic methods, advanced computational design, and a thorough preclinical evaluation strategy, these compounds hold the potential to be developed into next-generation therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(4-Bromophenyl)-2-chloronicotinonitrile with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, nicotinonitrile derivatives can be synthesized via one-pot multicomponent reactions using aryl halides (e.g., 4-bromophenyl precursors) and nitrile-containing intermediates. Reaction optimization should focus on catalysts (e.g., Pd-based systems for coupling), solvent polarity (DMF or THF), and temperature control (60–100°C) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical for achieving >95% purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : The aromatic proton signals for the 4-bromophenyl group typically appear as doublets in the δ 7.4–8.0 ppm range, while the chloronicotinonitrile core shows distinct peaks for the pyridine ring (δ 8.1–8.5 ppm) and nitrile group (no proton signal but confirmed via IR ~2200 cm⁻¹). Integration ratios should match expected proton counts .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) matching the molecular formula C₁₂H₇BrClN₂ (exact mass ~309.92 g/mol) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data can resolve bond angles and halogen positioning, with C-Br and C-Cl bond lengths expected at ~1.89 Å and ~1.74 Å, respectively .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields when varying substituents on the nicotinonitrile core?
- Methodological Answer : Discrepancies in yields often arise from steric hindrance or electronic effects. For example, electron-withdrawing groups (e.g., -Cl) on the pyridine ring may reduce reactivity in coupling steps. Systematic studies using Hammett parameters or DFT calculations can predict substituent effects. Adjusting catalyst loading (e.g., Pd(PPh₃)₄ vs. XPhos) or employing microwave-assisted synthesis (120°C, 30 min) may improve efficiency for sterically hindered derivatives. Comparative HPLC tracking of intermediates (C18 columns, acetonitrile/water mobile phases) identifies bottlenecks .
Q. How does computational modeling assist in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map molecular electrostatic potentials (MEPs) to identify reactive sites. For Suzuki-Miyaura coupling, the bromine atom’s electrophilicity (Mulliken charge ~-0.25 e) and C-Br bond dissociation energy (~70 kcal/mol) are key parameters. Transition-state modeling (NEB method) evaluates activation barriers for Pd insertion, guiding ligand selection (e.g., bulky ligands reduce steric clash). Validation via kinetic isotope effects (KIEs) or in situ IR monitoring ensures computational accuracy .
Q. What advanced techniques characterize the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (Td ~200–250°C) under nitrogen/air atmospheres.
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via UPLC-MS (e.g., hydrolysis of nitrile to amide).
- Surface Adsorption Studies : Quartz Crystal Microbalance (QCM) or XPS analysis quantifies adsorption on silica or polymer surfaces, relevant for catalytic or material science applications .
Data Contradiction and Validation
- Example : Conflicting NMR shifts for similar derivatives (e.g., δ 8.1 ppm vs. δ 8.3 ppm for pyridine protons) may arise from solvent polarity or impurities. Cross-validate using 2D NMR (COSY, HSQC) and reference databases (NIST Chemistry WebBook) .
- Recommendation : Reproduce synthetic protocols with deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts and ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
